3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole is a compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, this compound may exhibit enhanced stability, selectivity, and efficacy in various applications .
Properties
Molecular Formula |
C29H40N2O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)-5-(4-nonoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H40N2O3/c1-3-5-7-9-10-11-13-23-33-27-20-16-25(17-21-27)29-30-28(31-34-29)24-14-18-26(19-15-24)32-22-12-8-6-4-2/h14-21H,3-13,22-23H2,1-2H3 |
InChI Key |
FGMVRNHAIVNTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OCCCCCC |
Origin of Product |
United States |
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